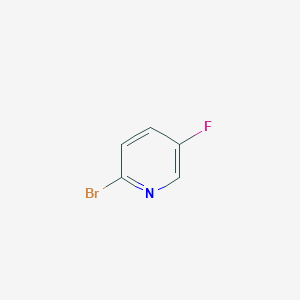
2-Bromo-5-fluoropyridine
Cat. No. B041290
Key on ui cas rn:
41404-58-4
M. Wt: 175.99 g/mol
InChI Key: UODINHBLNPPDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07087626B2
Procedure details


A mixture of 2-bromo-5-fluoropyridine (5.00 g, 28.4 mmol), sodium acetate (9.33 g, 114 mmol), and 1-1′bis(diphenylphosphino)ferrocene]dichloropalladium(II):CH2Cl2 (0.464 g, 0.57 mmol) in ethanol (80 mL) in a Parr® high pressure stainless steel reactor vessel is placed under an atmosphere of 50 psi carbon monoxide and heated at 80-100° C. for 4 h. The vessel is cooled, volatiles removed in vacuo, and the residue partitioned between ethyl acetate and water. The ethyl acetate extract is washed with water and brine, dried over sodium sulfate, filtered, and evaporated to give a dark solid. The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes) to yield the title compound 2.8 g (58%) as a white solid that is recrystallized from hexanes to give white crystals: mp 61-63° C.


[Compound]
Name
1-1′bis(diphenylphosphino)ferrocene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
dichloropalladium(II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.[C:9]([O-:12])(=[O:11])C.[Na+].C(Cl)Cl.[C]=O.[CH2:19](O)[CH3:20]>Cl[Pd]Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:9]([O:12][CH2:19][CH3:20])=[O:11])=[N:3][CH:4]=1 |f:1.2,^3:16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
9.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
[Compound]
|
Name
|
1-1′bis(diphenylphosphino)ferrocene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
dichloropalladium(II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.464 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Four
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 (± 10) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The vessel is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
volatiles removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between ethyl acetate and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC(=NC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

